molecular formula C5H11N3O B564273 N-(Methyl-d3)-N'-nitrosopiperazine CAS No. 1184974-41-1

N-(Methyl-d3)-N'-nitrosopiperazine

Cat. No.: B564273
CAS No.: 1184974-41-1
M. Wt: 132.181
InChI Key: CEAIOKFZXJMDAS-FIBGUPNXSA-N
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Description

N-(Methyl-d3)-N’-nitrosopiperazine is a deuterated derivative of N-nitrosopiperazine, a compound known for its applications in various scientific fields. The deuterium substitution at the methyl group enhances the compound’s stability and provides unique properties that are valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methyl-d3)-N’-nitrosopiperazine typically involves the reaction of N-(Methyl-d3)-amine with piperazine under nitrosation conditions. The process begins with the preparation of N-(Methyl-d3)-amine, which can be synthesized by reacting nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to form N-(Methyl-d3)-amine .

Industrial Production Methods

Industrial production of N-(Methyl-d3)-N’-nitrosopiperazine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(Methyl-d3)-N’-nitrosopiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitroso derivatives, while reduction results in amine derivatives.

Scientific Research Applications

N-(Methyl-d3)-N’-nitrosopiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Methyl-d3)-N’-nitrosopiperazine involves its interaction with biological molecules. The deuterium substitution affects the compound’s metabolic stability and reactivity. It targets specific enzymes and pathways, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Methyl-d3)-N’-nitrosopiperazine is unique due to its deuterium substitution, which enhances its stability and provides distinct properties compared to its non-deuterated analogs. This makes it particularly valuable in applications requiring high precision and stability, such as analytical chemistry and pharmacokinetic studies.

Properties

CAS No.

1184974-41-1

Molecular Formula

C5H11N3O

Molecular Weight

132.181

IUPAC Name

1-nitroso-4-(trideuteriomethyl)piperazine

InChI

InChI=1S/C5H11N3O/c1-7-2-4-8(6-9)5-3-7/h2-5H2,1H3/i1D3

InChI Key

CEAIOKFZXJMDAS-FIBGUPNXSA-N

SMILES

CN1CCN(CC1)N=O

Synonyms

1-(Methyl-d3)-4-nitrosopiperazine;  1-Nitroso-4-(methyl-d3)piperazine;  N-Nitroso-N’-(methyl-d3)piperazine;  NSC 523886-d3; _x000B_

Origin of Product

United States

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